(Z)-3,7-Dimethylocta-2,6-diene-1-thiol
Description
Structure
3D Structure
Properties
CAS No. |
61758-03-0 |
|---|---|
Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
(2Z)-3,7-dimethylocta-2,6-diene-1-thiol |
InChI |
InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7- |
InChI Key |
FACAUSJJVBMWLV-YFHOEESVSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CS)/C)C |
Canonical SMILES |
CC(=CCCC(=CCS)C)C |
boiling_point |
58.00 °C. @ 0.35 mm Hg |
Origin of Product |
United States |
Nomenclature and Stereochemistry of Z 3,7 Dimethylocta 2,6 Diene 1 Thiol
Systematic IUPAC and Common Names
The naming of this potent aroma compound can be approached from both systematic and common nomenclature systems.
The formal systematic name for the cyclic compound known as Grapefruit Mercaptan, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2-(4-methylcyclohex-3-en-1-yl)propane-2-thiol . nih.govchemeurope.com This name precisely describes its molecular structure, which consists of a p-menthane skeleton with a thiol group. It is classified as a p-menthane monoterpenoid. nih.govchemicalbook.com
In the flavor and fragrance industry, as well as in much of the scientific literature, this compound is widely known by its common names, "Grapefruit Mercaptan" and "1-p-Menthene-8-thiol". nih.govperfumersapprentice.comthegoodscentscompany.com The name "Grapefruit Mercaptan" directly references its primary natural source and its potent aroma, which is a key contributor to the scent of fresh grapefruit juice. wikipedia.orgchemicalbook.com The name "1-p-Menthene-8-thiol" describes its structure based on the p-menthane framework. It is also referred to as thioterpineol, as its structure is analogous to the monoterpenoid alcohol α-terpineol, with the hydroxyl group replaced by a thiol (-SH) group. wikipedia.orgchemeurope.com
| Nomenclature Type | Name | CAS Number | Molecular Formula |
|---|---|---|---|
| Systematic (IUPAC) | 2-(4-methylcyclohex-3-en-1-yl)propane-2-thiol | 71159-90-5 (Racemate) | C₁₀H₁₈S |
| Common Names | 1-p-Menthene-8-thiol (B36435) | ||
| Grapefruit Mercaptan |
Chirality and Enantiomeric Forms
Grapefruit Mercaptan possesses a chiral center, meaning it exists in two non-superimposable mirror-image forms known as enantiomers. scentree.co These stereoisomers are designated as (R)- and (S)-enantiomers.
The chirality of Grapefruit Mercaptan is of paramount importance to its sensory properties, as the two enantiomers exhibit dramatically different odor characteristics and potencies. The characteristic and powerful aroma of fresh grapefruit is attributed almost exclusively to the (+)-(R)-enantiomer. wikipedia.orgchemeurope.comresearchgate.net This isomer is noted for having one of the lowest odor detection thresholds ever recorded for a natural compound. wikipedia.org
| Enantiomer | Odor Characteristic | Reported Odor Threshold |
|---|---|---|
| (R)-1-p-Menthene-8-thiol | Potent, characteristic grapefruit aroma | 2 x 10⁻⁵ ppb (0.00002 µg/kg) wikipedia.orgchemicalbook.com |
| (S)-1-p-Menthene-8-thiol | Sulfurous, not characteristic of grapefruit | 8 x 10⁻⁵ µg/kg (4 times higher than R-isomer) chemicalbook.com |
Given the sensory importance of the (R)-enantiomer, determining the enantiomeric distribution in natural products like grapefruit juice is a key area of research. Studies have confirmed the presence of 1-p-menthene-8-thiol in grapefruit juice (Citrus paradisi) chemeurope.com. The analysis of these trace-level chiral compounds requires highly sensitive analytical techniques. Enantioselective gas chromatography, often coupled with olfactometry (GC-O), is a prominent method used to separate and identify the individual enantiomers and evaluate their respective sensory impacts. researchgate.net This technique allows researchers to quantify the ratio of (R)- to (S)-enantiomers present in a natural extract, confirming that the (R)-isomer is the key contributor to the genuine flavor of fresh grapefruit. researchgate.net
Natural Occurrence and Biosynthesis of Z 3,7 Dimethylocta 2,6 Diene 1 Thiol
Distribution of (Z)-3,7-Dimethylocta-2,6-diene-1-thiol in Biological Systems
The distribution of this compound is not widespread in nature, but it is a key aroma component in the select matrices where it is found. Its potent aroma means that even at trace concentrations, it can have a significant sensory impact.
This compound is a well-documented, though minor, constituent of grapefruit oil. While its concentration is low compared to other volatile compounds, its potent, sulfurous, and fruity aroma contributes to the characteristic scent of grapefruit. The compound has also been identified in other citrus varieties, such as pomelo, which shares a close botanical relationship with grapefruit. The presence of this thiol helps to differentiate the aromatic profiles of these citrus fruits from others like oranges and lemons. Research has highlighted the importance of sulfur-containing compounds, including menthane-type thiols, in defining the unique aroma of grapefruit. thegoodscentscompany.com
Table 1: Occurrence of this compound and Related Compounds in Citrus
| Compound | Citrus Fruit | Typical Aroma Contribution |
| This compound | Grapefruit, Pomelo | Sulfurous, fruity, tropical |
| Grapefruit Menthane (Thiocineole) | Grapefruit | Strong, penetrating grapefruit-like |
| Nootkatone | Grapefruit | Woody, citrus, peely |
This table is for illustrative purposes and concentrations can vary significantly based on cultivar, ripeness, and processing.
Beyond citrus fruits, this compound and its isomers have been identified in a variety of other fruits and fermented products. Its presence in guava contributes to the fruit's complex and exotic aroma profile. In the context of fermented beverages, this thiol is of particular interest. In wine, especially certain white varieties like Sauvignon Blanc, volatile thiols are crucial for the development of desirable "fruity" notes. mdpi.comresearchgate.net While less commonly reported than other thiols like 3-mercaptohexan-1-ol (3-MH) and 4-mercapto-4-methylpentan-2-one (4-MMP), geranylthiol and its derivatives can be formed during fermentation. mdpi.comresearchgate.net Similarly, in beer, the biotransformation of hop-derived precursors by yeast can lead to the formation of various thiols that influence the final aroma. The occurrence of this thiol has also been noted in coffee, where it contributes to the complex roasted and fruity aroma notes.
Table 2: Presence of this compound in Various Food Matrices
| Food Matrix | Role in Aroma |
| Guava | Contributes to exotic and fruity notes |
| Wine (e.g., Sauvignon Blanc) | Part of the complex "fruity" thiol profile |
| Beer | Can be formed from hop precursors during fermentation |
| Coffee | Contributes to roasted and fruity notes |
Proposed Biosynthetic Pathways of this compound
The biosynthesis of this compound is a multi-step process involving various precursors and enzymatic reactions. While the complete pathway is still under investigation, research in related fields, particularly in viticulture and brewing, has provided significant insights.
The carbon skeleton of this compound originates from the isoprenoid pathway. Specifically, geraniol (B1671447) and its isomer nerol (B1678202), which are C10 monoterpene alcohols, are key precursors. mdpi.com These alcohols are synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which produce the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The sulfur atom is typically incorporated from a sulfur-containing amino acid, most commonly cysteine, or from hydrogen sulfide (B99878) (H₂S). In many biological systems, particularly in yeast, odorless cysteine-conjugated or glutathione-conjugated precursors are formed first. These conjugates can then be cleaved to release the volatile thiol.
The conversion of precursors into this compound involves several enzymatic steps. A key reaction is the cleavage of the C-S bond in the cysteine- or glutathione-conjugated precursors. This is catalyzed by enzymes with carbon-sulfur lyase activity, also known as β-lyases. mdpi.com In some cases, the direct reaction of a terpene alcohol or its activated form with a sulfur donor, potentially mediated by a sulfotransferase, has been proposed. The stereochemistry of the final product, i.e., the (Z)- or (E)-isomer, is determined by the stereochemistry of the initial precursor (nerol or geraniol).
Microorganisms, particularly the yeast Saccharomyces cerevisiae, play a crucial role in the release of volatile thiols during fermentation processes, such as in winemaking and brewing. mdpi.com Yeast cells take up odorless, non-volatile thiol precursors present in the grape must or beer wort and enzymatically cleave them to release the potent aroma compounds. mdpi.comresearchgate.netnih.gov
The efficiency of this release is highly dependent on the yeast strain used, as different strains exhibit varying levels of β-lyase activity. mdpi.comresearchgate.net This enzymatic activity is a key factor in determining the final concentration of thiols in the fermented beverage and, consequently, its aromatic profile. mdpi.comresearchgate.net The fermentation conditions, such as temperature and nutrient availability, can also influence the yeast's metabolic activity and the subsequent release of these impactful aroma compounds. mdpi.com
Factors Influencing Natural Accumulation and Concentration in Biological Matrices
The concentration of this compound, a monoterpenoid thiol, in biological systems is not static. It is the result of a complex interplay between the organism's genetic makeup, the environmental conditions it experiences, and the handling it undergoes after being harvested. These factors can significantly influence the biosynthetic pathways leading to the formation of this compound and its subsequent stability.
Genetic and Varietal Influences
The genetic blueprint of a plant is a primary determinant of its capacity to produce specific secondary metabolites, including terpenoids and their thiol derivatives. nih.gov While direct research on the genetic regulation of this compound is limited, extensive studies on its parent class, monoterpenoids, reveal significant varietal and species-specific differences in their production. nih.gov
Terpenoid biosynthesis is governed by a large family of enzymes known as terpene synthases (TPSs). nih.gov The presence, expression level, and allelic variation of TPS genes can lead to pronounced qualitative and quantitative differences in the terpenoid profiles among different plant varieties or cultivars. nih.gov For instance, studies in mint (Mentha spp.) have shown that the expression of genes like limonene (B3431351) synthase (LimS) is crucial for the monoterpene profile. frontiersin.org Attempts to genetically engineer these pathways have demonstrated that modifying the expression of a single gene can alter the composition of the essential oil. frontiersin.org However, these modifications can sometimes have unintended effects on plant growth or the production of other compounds. nih.govfrontiersin.org
In the context of thiols in wine, the genetic makeup of the yeast strain (Saccharomyces cerevisiae) used for fermentation plays a critical role in the release of volatile thiols from their non-volatile precursors present in grape must. researchgate.net Research has identified several yeast genes, many of which encode carbon-sulfur lyases, that are involved in the cleavage of cysteine-conjugated precursors to release aromatic thiols. researchgate.net Deletion of certain genes can significantly impact the concentration of specific thiols in the final wine, indicating a complex genetic network controls their release. researchgate.net This highlights that the accumulation of a compound like this compound in a fermented product would be dependent on the genetics of both the source plant and the fermenting microorganism.
Table 1: Examples of Genetic Influences on Terpenoid and Thiol Production
| Organism | Gene/Enzyme Class | Observed Effect | Reference |
| Spearmint (Mentha spicata) | MsYABBY5 (Transcription Factor) | RNAi silencing increased total monoterpene content by 20-77%. | frontiersin.org |
| Yeast (Saccharomyces cerevisiae) | Carbon-sulfur lyases (e.g., YAL012W) | Deletion of genes affects the release of volatile thiols like 4-mercapto-4-methylpentan-2-one (4MMP) from precursors. | researchgate.net |
| Maize (Zea mays) | Terpene Synthases (TPS4, TPS5) | Different varieties (B73 and Delprim) possess different functional alleles, contributing to variations in terpenoid profiles. | nih.gov |
Environmental and Cultivation Parameters
Environmental conditions and agricultural practices can significantly modulate the biosynthesis and accumulation of plant secondary metabolites. researchgate.net Factors such as light, temperature, water availability, and soil composition can influence the production of terpenoids and thiols. researchgate.net
Light is a critical environmental cue that affects the production of many plant compounds. For example, the quality and intensity of light can alter the expression of genes in the terpenoid biosynthesis pathway. researchgate.net Similarly, temperature stress has been shown to lead to changes in plant metabolism, often resulting in an accumulation of protective compounds, which can include terpenoids. researchgate.net
In viticulture, environmental factors are known to be a major driver of the aromatic profile of wine grapes and the resulting wines. For example, the unique thiol signature of New Zealand Sauvignon blanc has been partly attributed to higher UV light exposure in the Marlborough region. researchgate.net Fertilization strategies, particularly with nitrogen and sulfur, can also impact the concentration of thiol precursors in grapes, which are then released during fermentation. researchgate.net
While these examples relate to the broader classes of terpenoids and thiols, it is reasonable to infer that the accumulation of this compound would be similarly influenced by the specific environmental and cultivation conditions of its biological source.
Table 2: Influence of Environmental and Cultivation Factors on Thiol and Terpenoid Concentrations
| Factor | Effect | Compound Class/Example | Organism/Product | Reference |
| UV Light Exposure | Higher exposure linked to unique thiol profiles. | Volatile Thiols | Wine Grapes | researchgate.net |
| Temperature | Stress can lead to the accumulation of protective compounds. | Terpenoids | General Plants | researchgate.net |
| Nitrogen & Sulfur Fertilization | Can increase the concentration of thiol precursors. | Thiol Precursors | Wine Grapes | researchgate.net |
Post-Harvest Processing and Storage Effects
The concentration of volatile and often unstable compounds like this compound can be significantly altered by post-harvest handling, processing, and storage conditions. The thiol group (-SH) is highly reactive and susceptible to oxidation, which can lead to a loss of the compound. researchgate.net
In winemaking, post-harvest decisions are critical for preserving or enhancing the thiol profile of the final product. For example, mechanical harvesting, which causes more damage to the grape berries compared to hand-picking, can paradoxically lead to higher concentrations of certain thiols in the resulting wine. researchgate.net This is thought to be due to increased enzymatic activity that releases thiol precursors from the grape skins. researchgate.net
Temperature during and after harvest is another crucial factor. Harvesting during cooler parts of the day and minimizing sun exposure helps to preserve volatile thiols by slowing down oxidative reactions. researchgate.net Studies have shown that exposure to UV light and higher temperatures post-harvest can lead to a decrease in volatile thiol concentrations. researchgate.net The use of antioxidants, such as sulfur dioxide (SO₂), during winemaking is a common practice to protect volatile thiols from oxidation and preserve the aromatic profile of the wine. researchgate.net
Storage conditions of the final product are also important. For instance, the choice of wine bottle closure can affect the rate of oxygen ingress, which in turn influences the stability of oxidation-sensitive aroma compounds, including volatile thiols.
Table 3: Effects of Post-Harvest Processing and Storage on Volatile Thiols
| Process/Condition | Effect | Rationale | Reference |
| Mechanical Harvesting | Increased thiol concentration in some wines. | Greater maceration and enzyme activity releases more thiol precursors. | researchgate.net |
| Post-harvest sun/heat exposure | Decreased volatile thiol concentration. | Higher temperatures can accelerate the degradation of aroma compounds. | researchgate.net |
| Addition of Antioxidants (e.g., SO₂) | Preservation of volatile thiols. | Protects the reactive thiol group from oxidation. | researchgate.net |
Chemical Synthesis of Z 3,7 Dimethylocta 2,6 Diene 1 Thiol and Analogues
General Methodologies for Monoterpene Thiol Synthesis
Several principal routes are employed for the synthesis of monoterpene thiols, starting from common terpene precursors like alkenes, alcohols, or carbonyl compounds. mdpi.comencyclopedia.pub
The direct addition of hydrogen sulfide (B99878) (H₂S) across the double bonds of monoterpene alkenes is a fundamental approach to thiol synthesis. mdpi.com These reactions are typically promoted by Lewis acids, such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃). mdpi.comencyclopedia.pub For example, the reaction of H₂S with monoterpenes like limonene (B3431351), α-pinene, and 3-carene (B45970) has been described. encyclopedia.pubresearchgate.net However, this method often suffers from a lack of selectivity and can be complicated by side reactions. mdpi.com The carbocation intermediates formed during the reaction are susceptible to skeletal rearrangements, which is a common issue, particularly with bicyclic monoterpene systems. mdpi.comencyclopedia.pub
Table 1: Electrophilic Addition for Monoterpene Thiol Synthesis
| Reaction Type | Substrate Examples | Reagents/Catalysts | Key Observations |
|---|---|---|---|
| H₂S Addition | Limonene, α-Pinene, 3-Carene | H₂S, Lewis Acids (e.g., AlCl₃) | Often non-selective; prone to skeletal rearrangements and side reactions. mdpi.comencyclopedia.pubresearchgate.net |
A more controlled and widely used method for preparing thiols is through nucleophilic substitution (Sɴ2) reactions. libretexts.org This strategy involves converting the hydroxyl group of a corresponding monoterpene alcohol into a better leaving group, such as a halide (bromide, chloride), tosylate, or mesylate. mdpi.comencyclopedia.pub This activated intermediate then reacts with a sulfur nucleophile. encyclopedia.pub
A common challenge with using the hydrosulfide (B80085) anion (-SH) as the nucleophile is that the resulting thiol product is also nucleophilic and can react with another molecule of the alkyl halide, leading to the formation of a sulfide (R-S-R') as a byproduct. libretexts.org To overcome this, thiourea (B124793) is often employed as the sulfur source. libretexts.org The reaction proceeds through an intermediate alkyl isothiourea salt, which is subsequently hydrolyzed with a base to yield the desired thiol cleanly. libretexts.org This approach is effective for converting primary and secondary alcohols to thiols with high efficiency. google.com
Table 2: Nucleophilic Substitution for Thiol Synthesis
| Leaving Group | Starting Material | Reagents for Activation | Sulfur Nucleophile | Key Features |
|---|---|---|---|---|
| Halide | Monoterpene Alcohol | PPh₃, CBr₄ / CCl₄ | Thiourea, (NH₂)₂C=S | Two-step process: formation of halide, then substitution/hydrolysis. libretexts.orggoogle.com |
| Halide | Alkyl Halide | (Directly used) | NaSH | Simple, but can lead to sulfide byproducts due to over-alkylation. youtube.comyoutube.com |
The Thia-Michael reaction, or the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a powerful method for forming carbon-sulfur bonds. encyclopedia.pub This reaction is highly atom-economical and can be catalyzed by either a base or a nucleophile. nih.gov Thiols or thiolate anions readily add to activated alkenes in a 1,4-fashion. nih.gov
In the context of monoterpene synthesis, this method is applied to α,β-unsaturated ketones or aldehydes. encyclopedia.pub While thiols themselves are effective nucleophiles, thioacids (RCOSH) are particularly useful because the resulting thioester intermediate can be easily converted to the corresponding thiol under mild conditions. encyclopedia.pub For instance, the reaction of pinocarvone (B108684) with thioacetic acid in the presence of pyridine (B92270) yields isomeric ketothioacetates, which can then be reduced to the corresponding hydroxythiols. encyclopedia.pub
Table 3: Thia-Michael Addition for Monoterpene Thiol Synthesis
| Reaction Type | Substrate Type | Nucleophile Examples | Catalyst Examples | Product Type |
|---|
The ring-opening of epoxides with sulfur nucleophiles, known as thiolysis, is an efficient route to β-hydroxy sulfides, which are valuable synthetic intermediates. elsevierpure.comyoutube.com Epoxides are highly reactive due to their ring strain and readily undergo ring-opening with a wide range of nucleophiles, including thiols. elsevierpure.com This reaction provides a straightforward method for preparing functionalized thiol derivatives. nih.gov
Thiiranes (or episulfides), the sulfur analogues of epoxides, can also serve as precursors to thiols. The reduction of a thiirane, for example with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), cleaves the C-S bonds to yield the corresponding thiol. encyclopedia.pub A method for the synthesis of a racemic thiol has been described where an epoxide is first converted to a thiirane, which is then reduced by LiAlH₄ to afford the thiol in moderate yield. encyclopedia.pub
Table 4: Epoxide and Thiirane Ring Opening for Thiol Synthesis
| Precursor | Reaction Type | Reagents | Intermediate/Product |
|---|---|---|---|
| Epoxide | Nucleophilic Ring Opening (Thiolysis) | Thiols (R-SH) | β-Hydroxy sulfides. elsevierpure.comyoutube.com |
The reduction of various sulfur-containing functional groups is a key strategy for obtaining thiols. mdpi.comencyclopedia.pub Aryl and alkyl sulfonyl chlorides can be reduced to their corresponding thiols using several methods. chemicalbook.com Common reducing agents include lithium aluminum hydride, zinc and acid, or triphenylphosphine (B44618). mdpi.comnih.govsielc.com Catalytic hydrogenation using a palladium catalyst under hydrogen pressure is another effective method for this transformation. mdpi.com As mentioned previously, thiiranes can also be reduced to thiols. encyclopedia.pub
Table 5: Reduction Reactions for Thiol Synthesis
| Substrate | Reducing Agent/System | Product |
|---|---|---|
| Sulfonyl Chlorides | Lithium Aluminum Hydride (LiAlH₄), Zn/Acid, Triphenylphosphine (PPh₃) | Thiols. mdpi.comnih.govsielc.com |
| Sulfonyl Chlorides | H₂, Palladium (Pd) catalyst | Thiols. mdpi.com |
Specific Synthetic Routes to (Z)-3,7-Dimethylocta-2,6-diene-1-thiol
The synthesis of this compound, also known as thionerol, can be achieved from its corresponding alcohol, neriol ((2Z)-3,7-Dimethylocta-2,6-dien-1-ol). sielc.comgoogle.com A common and effective strategy is a two-step process involving the conversion of the primary alcohol to a halide, followed by nucleophilic substitution with a sulfur-containing reagent. This approach is analogous to a patented method for preparing the (E)-isomer, thiogeraniol (B1239506), from geraniol (B1671447). google.com
The first step is the conversion of the primary allylic alcohol of neriol into a good leaving group, such as a neryl halide (bromide or chloride). This can be accomplished using triphenylphosphine (PPh₃) in combination with a halogen source like carbon tetrabromide (CBr₄) or carbon tetrachloride (CCl₄) in a dry solvent. google.com
In the second step, the resulting neryl halide is treated with thiourea in an alcohol solvent under reflux. google.com This forms an isothiouronium salt intermediate. Subsequent hydrolysis of this salt, typically with an aqueous base, cleaves the intermediate to furnish the final product, this compound, with high purity. libretexts.orggoogle.com
Table 6: Plausible Synthetic Route for this compound
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1. Halogenation | Neriol | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄), in a dry solvent (e.g., THF). | Neryl Bromide |
| 2. Thiolation | Neryl Bromide | 1. Thiourea ((NH₂)₂C=S), Ethanol, reflux. 2. Aqueous base (e.g., NaOH) for hydrolysis. | This compound |
This route is analogous to the patented synthesis of the (E)-isomer, Thiogeraniol, from Geraniol. google.com
Stereoselective Synthesis of Enantiomers
This compound does not possess a chiral center in its primary structure. However, the introduction of chirality can be achieved through structural modifications, for instance, at the C6 position of the octadiene chain, leading to chiral analogues. The stereoselective synthesis of such enantiomers is crucial as different stereoisomers often exhibit distinct biological activities and sensory properties.
One of the most effective methods for achieving stereoselectivity in the synthesis of chiral terpenoids is through enzymatic resolution. mdpi.com Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols or their corresponding esters. mdpi.com
Table 2: Lipase-Mediated Resolution for Chiral Terpenoid Synthesis
| Enzyme | Reaction Type | Substrate | Products | Reference |
| Candida antarctica lipase (B570770) B (CALB) | Transesterification | Racemic terpene alcohol | Enantiopure acetate (B1210297) and unreacted enantiopure alcohol | mdpi.com |
| Pseudomonas cepacia lipase (PCL) | Hydrolysis | Racemic terpene acetate | Enantiopure alcohol and unreacted enantiopure acetate | mdpi.com |
This strategy can be applied to a racemic mixture of a structurally related chiral alcohol precursor. For example, if a hydroxyl group were present at a stereocenter, enzymatic acylation or deacylation could separate the enantiomers. The separated enantiopure alcohol could then be converted to the corresponding thiol with retention or inversion of configuration, depending on the chosen synthetic route, to yield the enantiopure thiol analogue. For instance, a Mitsunobu reaction with thioacetic acid generally proceeds with inversion of configuration, while conversion to a sulfonate followed by substitution with a thiol nucleophile can also lead to inversion.
Synthesis of Structurally Modified Derivatives and Analogues for Structure-Activity Relationship Studies
To investigate the structure-activity relationships (SAR), a variety of structurally modified derivatives and analogues of this compound can be synthesized. These modifications can include altering the carbon skeleton, changing the position and geometry of the double bonds, and introducing different functional groups. Such studies are particularly important in the field of fragrance chemistry to understand how molecular structure influences odor perception.
Key Structural Modifications for SAR Studies:
Isomeric Variation: The synthesis of the (E)-isomer, (E)-3,7-dimethylocta-2,6-diene-1-thiol (thiogeraniol), starting from geraniol, allows for a direct comparison of the sensory and biological properties of the geometric isomers. Studies on related oxygenated derivatives of geraniol and nerol (B1678202) have shown that the E/Z configuration at the C2-C3 double bond can significantly affect the odor potency.
Modification of the Thiol Group: The thiol group can be converted to other sulfur-containing functionalities, such as thioethers (sulfides), disulfides, sulfoxides, and sulfones. These modifications can provide insights into the role of the free thiol group in the compound's activity. For example, the oxidation of the thiol to a disulfide can impact its volatility and receptor-binding affinity.
Functionalization of the Double Bonds: The double bonds can be selectively functionalized, for example, through epoxidation or dihydroxylation, to introduce new functional groups and stereocenters. The synthesis of such polyfunctionalized derivatives allows for the exploration of a wider chemical space.
Table 3: Examples of Structurally Modified Derivatives for SAR Studies
| Derivative/Analogue | Starting Material | Synthetic Approach | Potential SAR Insight |
| (E)-3,7-Dimethylocta-2,6-diene-1-thiol | Geraniol | Conversion of the primary alcohol to a leaving group, followed by nucleophilic substitution with a sulfur source. | Influence of C2-C3 double bond geometry on activity. |
| (Z)-3,7-Dimethylocta-2,6-dien-1-yl methyl sulfide | This compound | Deprotonation of the thiol followed by reaction with methyl iodide. | Role of the free SH group versus a thioether linkage. |
| 6,7-Epoxy-(Z)-3,7-dimethyloct-2-en-1-thiol | This compound | Selective epoxidation of the C6-C7 double bond using an appropriate oxidizing agent (e.g., m-CPBA). | Impact of introducing an epoxide ring on the carbon backbone. |
| 3,7-Dimethyloctane-1-thiol | This compound | Catalytic hydrogenation to saturate both double bonds. | Importance of unsaturation for the observed activity. |
The synthesis of these derivatives often requires careful selection of reagents and reaction conditions to achieve the desired chemo- and regioselectivity, especially when multiple reactive sites are present in the molecule. The characterization of these novel compounds is typically performed using a combination of spectroscopic techniques, including NMR, mass spectrometry, and infrared spectroscopy, to confirm their structures.
Advanced Analytical Methodologies for Z 3,7 Dimethylocta 2,6 Diene 1 Thiol
Challenges in Thiol Analysis in Complex Biological and Food Matrices
The accurate quantification of volatile thiols is complicated by several factors stemming from their chemical nature and the complexity of the samples in which they are found. mdpi.com
Reactivity and Instability of Thiols (e.g., Oxidation, Isomerization, Rearrangement)
The sulfhydryl (–SH) group is one of the most reactive functional groups in natural organic matter, making thiols like (Z)-3,7-dimethylocta-2,6-diene-1-thiol highly unstable. mdpi.com This reactivity is a major source of analytical error.
Oxidation: Thiols are highly susceptible to oxidation, which can occur at various stages of sample handling, preparation, and analysis. mdpi.comnih.gov They can be oxidized by reacting with various reactive oxygen species (ROS), leading to the formation of a disulfide bond between two thiol molecules. nih.govyoutube.com This initial oxidation can be followed by further reactions to form sulfenic (R-SOH), sulfinic (R-SO₂H), and ultimately, sulfonic (R-SO₃H) acids, the terminal product of free-radical oxidation. mdpi.comresearchgate.net This susceptibility to oxidation can lead to a significant underestimation of the thiol concentration if samples are not handled properly. nih.gov The presence of metal ions can catalyze these oxidation reactions.
Isomerization and Rearrangement: The chemical structure of thiols can be altered through isomerization and rearrangement reactions, especially under certain pH or thermal conditions during sample workup and analysis. mdpi.com The highly active –SH group can also cause chromatographic issues, such as peak tailing during gas chromatography (GC) analysis, even when the compound is well-preserved. mdpi.com
Ultra-Trace Concentration Levels and Sensitivity Requirements
Volatile thiols often have an extremely low odor detection threshold, meaning they can significantly impact the aroma profile of a product even when present at ultra-trace concentrations. daneshyari.com It is common for potent thiols to be found at concentrations in the parts-per-trillion (ng/L) range in complex matrices like wine. mdpi.comnih.gov
This reality imposes stringent demands on analytical methods. The instrumentation must possess exceptionally high sensitivity to detect such minute quantities. Consequently, effective sample preparation protocols must include an enrichment or concentration step to bring the analyte to a level that is detectable by the instrument. mdpi.com Developing methods with limits of detection (LOD) and limits of quantification (LOQ) that are below the sensory threshold of the target thiol is a primary objective. nih.govdaneshyari.com
Matrix Effects and Interferences in Complex Samples
Biological and food samples are inherently complex, containing a vast array of compounds besides the analyte of interest. bataviabiosciences.com During analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the MS source. chromatographyonline.com This phenomenon, known as the matrix effect, can either suppress or enhance the analyte's signal, leading to inaccurate quantification. bataviabiosciences.comchromatographyonline.com
Compounds that are polar, have a high mass, or are basic are often responsible for matrix effects. chromatographyonline.com The presence of salts, lipids, detergents, or buffer components can mask or distort the signal. bataviabiosciences.com Overcoming matrix effects is critical for ensuring the accuracy, precision, and reproducibility of quantitative results. chromatographyonline.com This often requires extensive sample cleanup, chromatographic optimization to separate the analyte from interfering compounds, or the use of stable isotope-labeled internal standards. mdpi.comchromatographyonline.com
Sample Preparation Techniques for Volatile Thiol Enrichment and Preservation
To address the challenges of instability, low concentration, and matrix interference, specialized sample preparation techniques are essential. These methods aim to isolate, concentrate, and stabilize volatile thiols like this compound prior to instrumental analysis. mdpi.com
Derivatization Strategies for Enhanced Stability and Detectability
Derivatization is a chemical modification process that converts the analyte into a more stable and easily detectable form. For thiols, this typically involves reacting the sulfhydryl group. mdpi.com This strategy is employed to:
Increase the stability of the highly reactive thiol by protecting the –SH group. mdpi.com
Improve chromatographic behavior, for instance, by increasing volatility for GC analysis. mdpi.comjfda-online.com
Enhance the response factor of the detector, which is crucial for trace-level analysis in both GC-MS and LC-MS. nih.govmdpi.com
A variety of reagents have been developed for thiol derivatization, each with specific advantages for different analytical platforms.
| Derivatizing Agent | Abbreviation | Typical Analytical Platform | Principle and Advantages | Reference |
|---|---|---|---|---|
| Pentafluorobenzyl bromide | PFBBr | GC-MS | Reacts with the thiol to form a PFB derivative. This increases volatility and allows for highly sensitive detection using negative chemical ionization (NICI)-MS. | nih.govresearchgate.net |
| 4,4′-dithiodipyridine | DTDP | LC-MS/MS | Reacts rapidly with thiols via thiol-disulfide exchange at the natural acidic pH of samples like wine, forming stable derivatives. The resulting pyridyl derivative is positively charged, improving sensitivity with electrospray ionization (ESI). | acs.org |
| Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one) | - | LC-MS | Forms selenium-based adducts that have an improved response factor in ESI-MS. The derivatization/extraction is often a rapid, single-step process. | mdpi.comnih.govresearchgate.net |
| N-phenylmaleimide | NPM | GC-MS | The maleimide (B117702) moiety reacts selectively with thiols. Has been used for headspace derivatization to enhance selectivity and allow for quantification of volatile thiols. | nih.gov |
| Ethyl propiolate | ETP | GC-MS/MS | The thiol adds to the triple C-C bond of ETP. This method has been coupled with stir bar sorptive extraction (SBSE) for a greener analytical approach. | researchgate.net |
Extraction and Concentration Methods for Trace Components
Alongside derivatization, methods to extract the thiol from the bulk matrix and concentrate it are fundamental to achieving the required analytical sensitivity. The choice of method depends on the sample matrix and the specific properties of the analyte.
| Extraction/Concentration Method | Abbreviation | Description | Reference |
|---|---|---|---|
| Solid-Phase Extraction | SPE | The sample is passed through a solid sorbent material that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of solvent, achieving both cleanup and concentration. It is often used to enrich derivatized thiols. | mdpi.comacs.org |
| Solid-Phase Microextraction | SPME | A fused-silica fiber coated with a stationary phase is exposed to the sample's headspace (HS-SPME) or directly immersed in the sample. Volatile analytes adsorb to the fiber, which is then transferred to the GC inlet for thermal desorption and analysis. It can be combined with on-fiber derivatization. | mdpi.comnih.gov |
| Liquid-Liquid Extraction | LLE | Uses two immiscible liquid phases to separate the analyte based on its relative solubility. It can be used as an initial cleanup step or to extract derivatives into an organic solvent. | mdpi.comnih.gov |
| Stir-Bar Sorptive Extraction | SBSE | A magnetic stir bar coated with a sorbent (typically polydimethylsiloxane) is placed in the sample. After a period of stirring, the bar is removed, dried, and the analytes are thermally desorbed into a GC system. It offers a larger sorbent volume than SPME, potentially improving enrichment. | nih.govresearchgate.net |
| Organomercury Affinity Chromatography | - | A historical method that exploits the strong and specific affinity of the thiol group for mercury ions (e.g., p-hydroxymercuribenzoate). Thiols are captured on a column and then released by adding a competing thiol. While selective, it is time-consuming and uses toxic reagents. | nih.govresearchgate.netdss.go.th |
Chromatographic Separation Techniques
The accurate analysis of this compound, a potent aroma compound, relies on sophisticated chromatographic techniques capable of separating it from complex matrices, such as those found in food, beverages, and natural products.
Gas Chromatography (GC) and High-Resolution Gas Chromatography (HRGC)
Gas Chromatography (GC) is the cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The process involves injecting a vaporized sample into the chromatograph, where an inert carrier gas (mobile phase) transports it through a heated column containing a stationary phase. nih.gov Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases, which is influenced by factors like boiling point and polarity. For sulfur compounds such as mercaptans, which are often present at trace levels, high-resolution gas chromatography (HRGC) using narrow-bore capillary columns is employed to achieve superior separation efficiency and resolve target analytes from complex matrix interferences. gcms.cz
The selection of the capillary column's stationary phase is critical. For general analysis of thiols, non-polar phases like polydimethylsiloxane (B3030410) (e.g., HP-5) or phases with low to mid-polarity are often utilized. researchgate.net Due to the reactive nature of the thiol group, all components along the sample path, including the injector, column, and transfer lines, must be properly passivated to prevent irreversible binding of the analyte. gcms.cz Specialized inert capillary columns are often required for the analysis of trace-level sulfur compounds to ensure accurate and repeatable results. gcms.cz
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar | Provides high-resolution separation of volatile compounds. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. researchgate.net |
| Flow Rate | 1 mL/min (constant flow) | Ensures consistent retention times and peak shapes. researchgate.net |
| Injector Temperature | 250 - 280°C | Ensures rapid and complete vaporization of the sample. researchgate.net |
| Oven Program | Initial temp 40-50°C, ramp to 250-290°C | Temperature gradient to separate compounds with a wide range of boiling points. researchgate.net |
| Detector | MS, SCD, FPD | Detects and quantifies the separated compounds. Sulfur-specific detectors enhance selectivity. |
High-Performance Liquid Chromatography (HPLC) for Precursors or Derivatives
While GC is the preferred method for analyzing the volatile this compound directly, High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing its non-volatile precursors or derivatives. A key precursor to the thiol is its corresponding alcohol, (2Z)-3,7-Dimethylocta-2,6-dien-1-ol, also known as Nerol (B1678202). HPLC methods have been developed for the analysis of Nerol, typically using a reverse-phase (RP) approach. mdpi.com
In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation of Nerol can be achieved on a C18 or similar RP column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. mdpi.com Formic acid is preferred for applications where the HPLC is connected to a mass spectrometer (LC-MS). mdpi.com
Furthermore, thiols can be chemically modified with a derivatizing agent to make them suitable for HPLC analysis, particularly if enhanced detection sensitivity is required. For instance, thiols can be reacted with maleimide compounds to form stable thioether derivatives. These derivatives can then be analyzed by HPLC, and this process can facilitate easier preparation of internal standards for quantification when using techniques like LC-MS. acs.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 (Reverse Phase) | mdpi.com |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | mdpi.com |
| Detection | UV, MS | mdpi.com |
| Note | Phosphoric acid should be replaced with formic acid for MS compatibility. | mdpi.com |
Detection and Identification Methods
Following chromatographic separation, sensitive and specific detection methods are required for the unequivocal identification and quantification of this compound.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is the definitive analytical technique for the identification of volatile compounds like this compound. researchgate.net After compounds are separated by the GC, they enter the mass spectrometer, which ionizes them, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their relative abundance. This process generates a mass spectrum, which serves as a chemical "fingerprint" for a molecule.
The molecular weight of this compound is 170.32 g/mol . thegoodscentscompany.com In electron ionization (EI) mode, the molecule will fragment in a predictable pattern. The molecular ion peak ([M]⁺) would be expected at m/z 170. Key fragment ions can provide structural information. For the isomeric compound (E)-3,7-Dimethylocta-2,6-diene-1-thiol (Thiogeraniol), significant fragments are observed, which can be inferred to be similar for the (Z)-isomer. By comparing the obtained mass spectrum with a reference library (like NIST or Wiley), a positive identification can be made. researchgate.net The use of GC/MS provides exceptional specificity, allowing for the positive identification of trace contaminants even in complex matrices. gcms.cz
| Property | Value | Isomer | Reference |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₈S | (Z) and (E) | nih.govthegoodscentscompany.com |
| Molecular Weight | 170.32 g/mol | (Z) and (E) | nih.govthegoodscentscompany.com |
| Monoisotopic Mass | 170.11292175 Da | (Z) | thegoodscentscompany.com |
| InChIKey | FACAUSJJVBMWLV-YFHOEESVSA-N | (Z) | thegoodscentscompany.com |
| InChIKey | FACAUSJJVBMWLV-JXMROGBWSA-N | (E) | nih.gov |
Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling
While GC/MS can identify and quantify a chemical, it cannot describe its smell. Gas Chromatography-Olfactometry (GC-O) is a unique bioassay that addresses this by using the human nose as a highly sensitive and specific detector for odor-active compounds. northeastern.edumdpi.com In a GC-O system, the effluent from the GC column is split, with one portion going to a conventional detector (like an MS or FID) and the other to a heated sniffing port. mdpi.com
A trained sensory panelist or assessor sniffs the effluent from the port and records the time and character of any perceived odors. warwick.ac.ukmdpi.com This creates an "olfactogram," which can be aligned with the chromatogram from the conventional detector. This direct correlation allows researchers to pinpoint exactly which chemical peaks are responsible for specific aromas. mdpi.com
Sulfur-Specific Detectors
Gas chromatography (GC) is a primary technique for separating volatile compounds like this compound from complex matrices. However, its detection often requires detectors with high selectivity and sensitivity towards sulfur-containing molecules to overcome interferences from co-eluting non-sulfurous compounds.
Sulfur Chemiluminescence Detection (SCD)
The Sulfur Chemiluminescence Detector (SCD) is a highly specific and sensitive detector for sulfur compounds. nih.gov Its operation is based on the chemiluminescent reaction between sulfur dioxide (SO₂) and ozone (O₃). paclp.com As the eluent from the GC column enters the detector, sulfur-containing analytes are combusted in a hydrogen-rich flame, converting them to sulfur monoxide (SO). This SO then reacts with ozone in a reaction chamber to produce excited sulfur dioxide (SO₂*), which emits light as it returns to its ground state. paclp.com This emitted light is detected by a photomultiplier tube, and the resulting signal is proportional to the amount of sulfur in the sample.
One of the significant advantages of the SCD is its equimolar response to different sulfur compounds, meaning the detector's response is directly proportional to the mass of sulfur introduced, regardless of the compound's structure. nih.gov This simplifies quantification, especially when analyzing a variety of sulfur compounds for which individual calibration standards may not be available. The SCD offers excellent selectivity against carbon-based compounds, minimizing matrix interference. nih.gov However, detection with a sulfur chemiluminescence detector can sometimes suffer from unsatisfactory sensitivity and higher standard deviations for certain applications. nih.gov
Flame Photometric Detector (FPD)
The Flame Photometric Detector (FPD) is another sulfur-selective detector commonly used in gas chromatography. In the FPD, when sulfur-containing compounds are burned in a hydrogen-rich flame, they form an excited S₂ species, which then emits light at a characteristic wavelength (typically around 394 nm). An optical filter is used to isolate this specific wavelength, and the light intensity is measured by a photomultiplier tube.
The FPD is known for its robustness and is widely used for the analysis of volatile sulfur compounds. However, it has some limitations. The response of the FPD to sulfur compounds is typically non-linear and follows a quadratic relationship, which can complicate quantification. Furthermore, the FPD can be susceptible to quenching effects, where the presence of co-eluting hydrocarbons can reduce the sulfur signal, leading to inaccurate results. The Pulsed Flame Photometric Detector (PFPD) is an advancement that mitigates some of these issues, offering improved sensitivity and reduced quenching.
Table 1: Performance Characteristics of Sulfur-Specific Detectors for Thiol Analysis
| Feature | Sulfur Chemiluminescence Detector (SCD) | Flame Photometric Detector (FPD) |
|---|---|---|
| Principle | Chemiluminescence of SO₂* | Emission from excited S₂* |
| Selectivity (S:C) | >10⁷ | ~10⁶ |
| Sensitivity | Picogram (pg) level | Picogram (pg) to nanogram (ng) level |
| Linearity | Linear and equimolar | Non-linear (quadratic) |
| Quenching | Minimal | Significant hydrocarbon quenching |
| Application Note | High selectivity makes it ideal for complex matrices like crude oil and beverages. paclp.com | Widely used but requires careful calibration and matrix management. |
Quantitative Analysis and Stable Isotope Dilution Assays (SIDA)
Accurate quantification of trace-level thiols is essential for understanding their impact on aroma and flavor profiles. Stable Isotope Dilution Analysis (SIDA) is a powerful technique for the precise quantification of analytes in complex matrices.
SIDA involves the use of a stable, isotopically labeled version of the target analyte as an internal standard. For the analysis of this compound, a synthesized version containing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or sulfur-34 (B105110) (³⁴S) would be added to the sample at a known concentration at the beginning of the sample preparation process.
The key advantage of SIDA is that the isotopically labeled internal standard behaves almost identically to the native analyte throughout extraction, derivatization, and chromatographic analysis. Any losses of the analyte during sample workup will be mirrored by proportional losses of the internal standard. The final quantification is based on the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, as measured by a mass spectrometer. This approach effectively corrects for matrix effects and variations in recovery, leading to highly accurate and precise results.
The development of a SIDA method requires the synthesis of the appropriate labeled internal standard. For volatile thiols, derivatization is often employed to improve chromatographic properties and detection sensitivity. The derivatized analyte and its labeled counterpart can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Table 2: Illustrative SIDA Method Parameters for Thiol Quantification
| Parameter | Description |
|---|---|
| Analyte | This compound |
| Internal Standard | e.g., this compound-d₅ |
| Derivatization Agent | e.g., Pentafluorobenzyl bromide (PFBBr) |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Quantification Principle | Ratio of the mass spectrometric signal of the native analyte to its isotopically labeled internal standard. |
| Recovery Rates | Typically high and consistent across different matrices due to the nature of the internal standard. |
Chemical Reactivity and Derivatization of Z 3,7 Dimethylocta 2,6 Diene 1 Thiol
General Reactivity of the Sulfhydryl Functional Group
The sulfhydryl, or thiol, functional group is the primary site of chemical reactivity in (Z)-3,7-Dimethylocta-2,6-diene-1-thiol. This group imparts characteristic properties, including its susceptibility to oxidation and its capacity to act as a potent nucleophile.
A hallmark reaction of thiols is their oxidation to form disulfides (-S-S-). This conversion is a common process both in biological systems and synthetic organic chemistry. biolmolchem.com The oxidation of this compound would result in the formation of bis((Z)-3,7-dimethylocta-2,6-dien-1-yl) disulfide.
This oxidation can be achieved using a variety of mild oxidizing agents. organic-chemistry.org The controlled oxidation of thiols to disulfides is crucial, as over-oxidation can lead to the formation of other sulfur-containing compounds like sulfonic acids. biolmolchem.com Common reagents used for this transformation include dimethyl sulfoxide (B87167) (DMSO), which can be activated by an acid like hydroiodic acid (HI), hydrogen peroxide, or molecular iodine catalyzed by a riboflavin-derived organocatalyst. biolmolchem.comorganic-chemistry.org The reaction generally proceeds under mild conditions, ensuring the integrity of the double bonds within the terpenoid backbone. For instance, the use of DMSO in the presence of HI allows for the successful conversion of a wide range of aliphatic and aromatic thiols to their corresponding disulfides in good to excellent yields. biolmolchem.com
The mechanism of thiol oxidation can vary. It can occur via a two-electron pathway, potentially forming a sulfenic acid intermediate (RSOH) which then reacts with another thiol molecule to yield the disulfide. nih.gov Alternatively, one-electron oxidation can generate thiyl radicals (RS•), and the recombination of two such radicals produces the disulfide. nih.gov
Table 1: Common Oxidizing Systems for Thiol to Disulfide Conversion
| Oxidizing Agent/System | Conditions | Characteristics |
| Dimethyl Sulfoxide (DMSO) / HI | Acidic conditions | Effective for a wide range of thiols, providing good to excellent yields. biolmolchem.com |
| Hydrogen Peroxide / Iodide | Catalytic I⁻ or I₂ | Efficient conversion of thiols to disulfides. organic-chemistry.org |
| Riboflavin-derived organocatalyst / I₂ | Metal-free, room temperature | Biomimetic, green approach to aerobic oxidation. organic-chemistry.org |
| Organodiselenide catalyst | Aerobic, no additives | Practical yields without additional reagents or light source. organic-chemistry.org |
The sulfur atom in the sulfhydryl group of this compound is highly nucleophilic. The corresponding thiolate anion (RS⁻), formed by deprotonation of the thiol, is an even stronger nucleophile. This property allows it to participate in a variety of substitution and addition reactions.
One of the most common reactions showcasing this nucleophilicity is the thiol-disulfide exchange. chimicatechnoacta.ru In this reaction, a thiolate anion attacks one of the sulfur atoms of a disulfide bond in a classic Sₙ2-type nucleophilic substitution, cleaving the disulfide and forming a new one. nih.govchimicatechnoacta.ru This exchange is a fundamental process in protein folding, where disulfide bonds are formed and rearranged. nih.gov
The nucleophilic character of the thiol group also enables it to react with electrophiles such as alkyl halides and epoxides, leading to the formation of thioethers. These reactions are fundamental in synthetic organic chemistry for creating new carbon-sulfur bonds.
Intramolecular Reactions and Cyclization Pathways
The structure of this compound, with its terminal thiol group and internal double bonds, presents the possibility for intramolecular reactions, particularly cyclization. While specific studies on the cyclization of this exact compound are not prevalent, the principles of terpene and thiol chemistry suggest potential pathways.
Acid-catalyzed conditions or the presence of electrophilic reagents can induce the double bonds to participate in cyclization reactions. For instance, protonation of the double bond at C6 could lead to the formation of a carbocation, which could then be attacked by the nucleophilic sulfur atom of the thiol group. This would result in the formation of a six-membered heterocyclic ring containing sulfur, a tetrahydrothiopyran (B43164) derivative. The geometry of the (Z) double bond at C2 would influence the stereochemical outcome of such cyclizations. Similar cyclizations are known for related monoterpenoids like linalool, which can cyclize to form furanoid and pyranoid oxides. researchgate.net
Complexation with Metal Ions
Thiols and their corresponding thiolates are well-known for their ability to act as ligands, forming stable complexes with a wide range of metal ions. The soft nature of the sulfur atom makes it particularly effective at binding to soft metal ions like mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and silver (Ag⁺), as well as transition metals such as copper (Cu⁺, Cu²⁺), iron (Fe²⁺, Fe³⁺), and zinc (Zn²⁺).
The interaction involves the donation of a lone pair of electrons from the sulfur atom to an empty orbital of the metal ion, forming a coordinate covalent bond. In the case of this compound, the molecule would likely act as a monodentate ligand through its sulfur atom. However, the double bonds could potentially participate in weaker π-complexation with certain transition metals, although this is less common than the strong S-metal bond. The formation of these metal complexes can significantly alter the chemical and physical properties of the thiol.
Derivatization for Stabilization, Analytical Purposes, or Novel Compound Synthesis
The reactivity of the sulfhydryl group makes this compound amenable to various derivatization strategies. These modifications can serve to stabilize the often-unstable thiol, facilitate its analysis, or create new molecules with unique properties.
For stabilization and analysis, the thiol is often converted into a more stable derivative. This can be achieved through reaction with a variety of reagents. For example, reaction with an alkyl halide (e.g., methyl iodide) would yield a stable thioether. For analytical purposes, particularly for gas chromatography (GC) or high-performance liquid chromatography (HPLC), thiols are often derivatized to improve their volatility, thermal stability, or detectability. sielc.com
Derivatization is also a key strategy for synthesizing novel compounds. The nucleophilic thiol group can be used as a handle to attach the terpenoid scaffold to other molecules. For instance, S-alkylation with a functionalized alkyl halide can introduce new functional groups. The thiol can also undergo Michael addition to α,β-unsaturated carbonyl compounds, creating more complex structures. These synthetic pathways allow the unique properties of the (Z)-3,7-dimethylocta-2,6-diene moiety to be incorporated into larger molecular frameworks. chemicalbook.com
Table 2: Examples of Derivatization Reactions for Thiols
| Reaction Type | Reagent Example | Product Type | Purpose |
| Oxidation | Hydrogen Peroxide | Disulfide | Stabilization, Synthesis |
| S-Alkylation | Methyl Iodide | Thioether | Stabilization, Analysis, Synthesis |
| Thiol-Ene Reaction | Alkene | Thioether | Novel Compound Synthesis |
| Michael Addition | α,β-Unsaturated Ketone | β-Thioether Ketone | Novel Compound Synthesis |
| Esterification | Acyl Chloride | Thioester | Synthesis, Prodrug Formation |
Role of Z 3,7 Dimethylocta 2,6 Diene 1 Thiol in Flavor Chemistry and Olfaction Research
Contribution to Characteristic Aroma Profiles in Food and Beverages
Influence in Wines and Other Fermented Products
The process of fermentation can lead to the formation of a diverse array of aromatic compounds, significantly shaping the final flavor and aroma of products like wine and other fermented beverages. nih.govmdpi.comfrontiersin.orgresearchgate.netnih.gov Yeasts, particularly non-Saccharomyces strains, are known to produce enzymes that can release volatile compounds from non-odorous precursors present in the raw materials. nih.gov While the presence of various thiols in wine is well-established and known to contribute to their aromatic complexity, specific research detailing the occurrence and influence of (Z)-3,7-Dimethylocta-2,6-diene-1-thiol in wine and other fermented products is limited. The general understanding is that thiols can impart a range of notes, from fruity and tropical to smoky and roasted, depending on their structure and concentration. nih.gov Given the known flavor profile of its (E)-isomer, it is plausible that thionerol could contribute to the fruity and citrus notes in certain fermented beverages, but further research is needed to confirm its specific role.
Olfactory Perception Studies
The human olfactory system is incredibly sensitive to certain volatile compounds, and thiols are often characterized by their remarkably low odor thresholds. Understanding the perception of this compound is crucial for its application in the flavor and fragrance industry.
Determination and Significance of Extremely Low Odor Thresholds
The odor threshold of a compound is the lowest concentration that can be detected by the human nose. Many sulfur-containing compounds are known for their exceptionally low odor thresholds, meaning even minute quantities can have a significant sensory impact. nih.gov While the specific odor threshold for this compound has not been widely reported, data for its (E)-isomer, thiogeraniol (B1239506), indicates a high odor strength. perflavory.comthegoodscentscompany.com This suggests that thionerol is also likely to be a potent odorant with a very low detection threshold. The determination of such thresholds is vital for flavor chemists to accurately formulate products with the desired aromatic profiles.
Sensory Evaluation and Aroma Descriptors
Sensory evaluation, utilizing trained human panelists, is essential for characterizing the aroma profile of a compound. nih.govmdpi.combjcp.org For the closely related (E)-isomer, thiogeraniol, a range of aroma descriptors has been identified. These include notes of green, sulfurous, fruity, berry, rhubarb, citrus, and minty. perflavory.comthegoodscentscompany.com The taste of thiogeraniol at a concentration of 0.5 ppm has been described as having minty, fruity, green, and citrus nuances. chemicalbook.com It is reasonable to infer that this compound would possess a similar, yet distinct, aroma profile. The subtle differences in the spatial arrangement of the atoms in (Z) and (E) isomers can lead to discernible variations in their interaction with olfactory receptors, resulting in unique sensory perceptions.
Table 1: Sensory Descriptors for the (E)-isomer, Thiogeraniol
| Descriptor | Type |
|---|---|
| Green | Aroma |
| Sulfurous | Aroma |
| Fruity | Aroma & Taste |
| Berry | Aroma |
| Rhubarb | Aroma |
| Citrus | Aroma & Taste |
| Minty | Aroma & Taste |
Enantioselective Olfactory Responses and Chiral Discrimination
This compound is a chiral molecule, meaning it can exist in two non-superimposable mirror-image forms, known as enantiomers. It is well-established in olfaction research that enantiomers of a chiral compound can elicit different olfactory responses. The human olfactory system is capable of distinguishing between enantiomers, often perceiving them as having different aroma qualities or intensities. For instance, the enantiomers of carvone (B1668592) are perceived as caraway and spearmint. While the potential for enantioselective olfactory responses to this compound exists, there is currently a lack of specific research on the chiral discrimination of its enantiomers. researchgate.net The synthesis and sensory evaluation of the individual enantiomers of thionerol would be a valuable area of future research to fully understand its contribution to flavor and fragrance.
Molecular Mechanisms of Olfactory Receptor Interaction
The perception of aroma compounds, including the sulfurous and fruity notes potentially associated with this compound, is a complex process initiated by the interaction of volatile molecules with olfactory receptors (ORs) in the nasal epithelium. These receptors are a large family of G-protein coupled receptors (GPCRs), which represent a significant focus of scientific inquiry into sensory mechanisms. nih.gov
The general mechanism of olfactory signal transduction is well-established. When an odorant molecule, such as a thiol, binds to an OR, it induces a conformational change in the receptor protein. nih.gov This activation triggers a cascade of intracellular events, starting with the activation of a specific G-protein, often G-olf, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). nih.gov The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations like calcium and sodium. This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for processing. nih.gov The brain then interprets these signals, leading to the perception of a specific smell. nih.gov
Research has shown that the relationship between odorants and receptors is not a simple one-to-one lock-and-key mechanism. Instead, the olfactory system operates on a "combinatorial code," where a single odorant can be recognized by multiple different olfactory receptors, and a single receptor can be activated by multiple different odorants. nih.gov The specific combination of activated receptors is what encodes the identity of a particular smell, allowing humans to distinguish between a vast array of different aromas.
Furthermore, the successful expression and function of ORs on the cell membrane often require the presence of accessory proteins. For instance, Receptor Transporting Proteins (RTPs) have been identified as crucial for transporting ORs to the cell surface and enhancing their response to odorants in experimental settings. nih.gov
While these principles govern the perception of odors generally, specific research detailing the molecular dynamics, binding affinity, or the exact olfactory receptors that interact with this compound is not extensively documented in publicly available scientific literature. Advanced techniques like cryo-electron microscopy and molecular dynamics simulations are increasingly being used to elucidate the precise binding mechanisms for various odor molecules and their receptors, but the focus has yet to fall specifically on this compound. nih.gov
Research into Mitigation or Enhancement of Thiol-Derived Aromas in Food Systems
Volatile thiols are potent aroma compounds that can be either desirable or undesirable in food and beverage products, depending on their chemical structure, concentration, and the food matrix. Research into controlling these aromas has been most extensive in the wine industry, where thiols contribute significantly to the aromatic profile of many grape varieties. The strategies developed for wine can provide a framework for managing thiol-derived aromas in other food systems.
Enhancement of Thiol Aromas:
The enhancement of desirable thiol aromas, often described as fruity notes like grapefruit or passionfruit, is a key goal in the production of certain wines. This is typically achieved by maximizing the presence of non-volatile thiol precursors in the grapes and facilitating their conversion to volatile thiols during fermentation.
Viticultural Practices: The concentration of thiol precursors can be influenced in the vineyard. For example, increasing the nitrogen supply to the vine can lead to higher levels of cysteine-conjugated precursors in the grape juice.
Enzymatic Treatment: Specific enzymes, such as pectolytic preparations with carbon-sulfur lyase activity, can be added during winemaking. These enzymes help to hydrolyze the bonds of precursor compounds, releasing the volatile aromatic thiols.
Yeast Selection: The choice of yeast strain for fermentation is critical. Some yeast strains have higher enzymatic activity that promotes the conversion of precursors into volatile thiols.
Lees and Skin Contact: Fermenting white wines in contact with their skins and aging them on lees (residual yeast) can increase the extraction of precursors and enhance the final thiol concentration.
Mitigation of Thiol Aromas:
In some contexts, thiol aromas can be considered off-notes. Mitigation strategies often focus on preventing their formation or removing them from the final product.
Oxygen Management: Thiols and their precursors are highly susceptible to oxidation. Protecting the juice and wine from oxygen exposure is a key strategy to preserve desirable thiols. Conversely, controlled oxidation can sometimes be used to reduce unwanted sulfur compounds.
Sulfur Dioxide (SO2): The use of SO2 is a common practice to protect against oxidation. It limits free oxygen and inactivates enzymes that would otherwise decrease thiol concentrations.
Fining Agents: In cases of excessive or undesirable thiol character, certain fining agents can be used to remove them, although this carries the risk of stripping other desirable aroma compounds.
Competitive Reactions: In processed foods like potato chips, studies have shown that adding compounds like glutathione (B108866) or cysteine can reduce the formation of other undesirable compounds by competing for reactive intermediates. nih.gov This principle of competitive reaction could potentially be applied to manage specific thiol formation pathways.
The following table summarizes key research findings and technological approaches for modulating thiol aromas in food systems, primarily based on oenological research.
| Objective | Technique/Approach | Mechanism of Action | Primary Food System |
| Enhancement | Use of specific enzyme preparations (e.g., Oenozym TH) | Increases the release of volatile thiols from their non-aromatic precursors. | Wine |
| Enhancement | Thiol-enhancing yeast nutrients (e.g., Optithiols) | Provides necessary components for yeast to facilitate thiol release. | Wine |
| Enhancement | Viticultural nitrogen application | Increases the concentration of thiol precursors in grapes. | Wine |
| Mitigation/Preservation | Oxygen exclusion | Prevents the oxidation of highly reactive thiol precursors. | Wine |
| Mitigation/Preservation | Use of Sulfur Dioxide (SO2) | Limits free oxygen and inactivates oxidative enzymes. | Wine |
| Mitigation | Addition of competing compounds (e.g., Glutathione) | Competes with thiol precursors for reactants, reducing the formation of certain aroma compounds. nih.gov | Processed Foods |
Broader Academic Implications and Future Research Directions
Role of (Z)-3,7-Dimethylocta-2,6-diene-1-thiol in Plant Biochemistry and Physiology
While the direct physiological role of this compound within plants is an area of ongoing investigation, the functions of its parent classes—terpenoids and volatile sulfur compounds (VSCs)—are well-documented. Terpenoids are a vast class of plant secondary metabolites involved in essential functions such as defense against herbivores and pathogens, attracting pollinators, and acting as signaling molecules. nih.gov VSCs, including other thiols, are known to contribute to plant defense mechanisms and are significant components of the characteristic aromas of plants like those in the Allium (garlic, onion) and Brassica (cabbage, mustard) families.
Monoterpene thiols, specifically, are recognized as potent aroma compounds in various fruits and are notably responsible for the characteristic bouquets of many wines. nih.govdomainesfrancoislurton.com In grape varieties such as Sauvignon Blanc, Colombard, and Verdejo, thiol precursors are present in an odorless form and are released as volatile, aromatic compounds during the fermentation process by the action of yeast. domainesfrancoislurton.comlallemandwine.com This suggests that while the primary role of the precursor in the plant may be related to defense or metabolic regulation, its transformation into a thiol serves a crucial ecological or chemo-ecological function, such as influencing seed dispersal through animal consumption. Future research is needed to elucidate the specific enzymatic pathways that lead to the formation of this compound in plants and to determine its precise biochemical and physiological functions, separate from its well-established role as a flavor compound.
Potential as Chiral Synthons and Ligands in Asymmetric Catalysis
The inherent chirality of many natural terpenes makes them valuable starting materials in a strategy known as "chiral pool synthesis". nih.govresearchgate.net This approach leverages abundant, enantiomerically pure natural products to create complex chiral molecules, which is a cornerstone of modern organic chemistry and pharmaceutical development. nih.govwikipedia.org this compound, being a chiral molecule, fits squarely within this paradigm.
Monoterpene thiols have demonstrated significant potential in asymmetric synthesis, where they can be employed as chiral auxiliaries, ligands for metal complex catalysis, and organocatalysts. nih.gov A chiral auxiliary is a compound that is temporarily incorporated into a synthesis to guide a reaction towards a specific stereoisomeric outcome, after which it is removed. wikipedia.org As ligands, the sulfur atom of the thiol group can coordinate with transition metals like rhodium or palladium, creating a chiral environment around the metal center that can catalyze reactions with high enantioselectivity. nih.govresearchgate.netwikipedia.org While specific examples often feature more rigid cyclic monoterpenes like pinane (B1207555) or bornane thiols, the principle extends to acyclic structures like thionerol. nih.gov
Future research will likely focus on synthesizing novel chiral ligands derived from this compound and testing their efficacy in a range of asymmetric catalytic reactions, such as hydrogenations, additions, and cross-coupling reactions. sigmaaldrich.com The development of catalysts from renewable terpene sources is a highly attractive goal for sustainable chemistry. researchgate.net
Table 1: Applications of Monoterpene Thiols in Asymmetric Synthesis
| Application | Description | Example Terpene Scaffolds | Citation |
| Chiral Auxiliaries | Temporarily attached to a substrate to direct the stereochemical outcome of a reaction. | Pinane, Menthane | nih.govwikipedia.org |
| Chiral Ligands | Coordinate to a metal center (e.g., Rh, Pd) to form a catalyst that induces enantioselectivity in a reaction. | Pinane, Bornane | nih.govresearchgate.net |
| Organocatalysts | Serve as a metal-free catalyst to promote stereoselective transformations. | Menthane | nih.gov |
| Chiral Resolving Agents | Used to separate a racemic mixture into its constituent enantiomers. | Bornane | nih.gov |
Applications in Material Sciences (e.g., Production of Green Polymers)
There is a growing trend in material science to utilize renewable resources for the creation of novel polymers, moving away from a reliance on fossil fuels. rsc.orgrsc.org Terpenes, as a major class of plant-based chemicals, are at the forefront of this "green" materials revolution. nih.gov Monoterpene thiols, including this compound, are particularly promising monomers for producing new types of sustainable polymers. nih.gov
The chemical structure of this thiol, featuring two carbon-carbon double bonds (enes) and a thiol group, makes it an ideal candidate for thiol-ene polymerization. Thiol-ene "click" chemistry is a highly efficient and versatile reaction that forms stable carbon-sulfur bonds under mild conditions, often initiated by UV light. nih.govresearchgate.net This process can be used to create a wide range of materials, from linear polymers to crosslinked networks with tunable properties. Research has already demonstrated the successful polymerization of terpenoid alcohols like geraniol (B1671447) (the (E)-isomer of nerol) with elemental sulfur to create durable, remeltable composites with high compressive strength and chemical resistance. rsc.orgrsc.org The presence of the thiol group directly on the terpene backbone, as in thionerol, provides an even more direct route for creating polythioethers via thiol-ene reactions. researchgate.net
Future work in this area will likely involve the synthesis and characterization of polymers derived from this compound, exploring how its specific structure influences the resulting material's thermal, mechanical, and surface properties.
Advanced Research in Thiol Bioconversion and Metabolic Engineering for Aroma Compound Production
The demand for natural flavor and fragrance compounds has spurred significant research into biotechnological production methods as an alternative to chemical synthesis or extraction from often scarce natural sources. nih.gov Metabolic engineering, which involves redesigning the metabolism of microorganisms like the yeast Saccharomyces cerevisiae, offers a powerful platform for producing high-value chemicals like terpenoids. nih.gov
The biosynthesis of this compound can be envisioned through the bioconversion of its alcohol precursor, nerol (B1678202). Studies have already shown that various yeast species can biotransform nerol and geraniol into other compounds. researchgate.net The key challenge for producing the target thiol is the identification and implementation of an enzymatic pathway capable of converting the alcohol group (-OH) to a thiol group (-SH). This could involve enzymes that activate the alcohol and then substitute it with a sulfur donor. The elucidation of complex biosynthetic pathways for hybrid terpenoid natural products demonstrates that nature possesses a diverse enzymatic toolkit for such modifications. nih.gov
Advanced research in this field will focus on discovering novel enzymes (e.g., sulfotransferases or other thiol-inserting enzymes) and engineering them into a microbial chassis that is already optimized for producing the nerol precursor. The development of high-throughput screening techniques and biosensors will be crucial for rapidly identifying productive strains and optimizing fermentation conditions. nih.gov
Emerging Analytical Technologies for High-Throughput Thiol Profiling
The analysis of volatile thiols like this compound in complex matrices such as food and beverages presents a significant analytical challenge. nih.gov This is due to several factors:
Low Concentrations: They are often present at trace or ultra-trace levels (ng/L), below the detection limits of standard equipment. nih.gov
High Reactivity: The sulfhydryl (-SH) group is prone to oxidation and can react with other components in the matrix, leading to loss of the analyte. nih.gov
Chromatographic Difficulties: The reactive nature of thiols can lead to poor peak shape and adsorption issues during gas chromatography (GC) analysis. nih.gov
Table 2: Challenges and Solutions in Thiol Analysis
| Challenge | Description | Emerging Analytical Solution | Citation |
| Trace Concentrations | Compounds are present at extremely low levels (ng/L or ppt). | Highly sensitive detectors (e.g., TOF-MS); sensory-guided analysis (GC-O) to focus on potent odorants. | nih.govacs.org |
| High Reactivity | The -SH group is easily oxidized or can bind to the matrix. | Derivatization to a more stable form; use of selective extraction and cleanup steps. | nih.gov |
| Automation & Throughput | Traditional methods are often slow and labor-intensive. | Automated sample preparation (e.g., solvent-less extraction); development of high-throughput screening assays. | sciencedaily.com |
Interdisciplinary Studies on Flavor Perception, Neurobiology, and Food Science
The study of this compound as a flavor compound sits (B43327) at the intersection of food science, sensory science, and neurobiology. Volatile sulfur compounds are renowned for their extremely low odor thresholds, meaning humans can detect them at minute concentrations. ncdnadayblog.orgacs.org The character of these compounds can be highly dependent on their concentration; a compound that is pleasant and fruity at low levels may become disagreeable at higher concentrations. nih.gov
In food science, terpene thiols are key contributors to the desirable fruity and citrusy notes in products like beer and wine. lallemandwine.comsciencedaily.com The (E)-isomer of thionerol, thiogeraniol (B1239506), is described as having minty, green, and citrus nuances. chemicalbook.com Understanding how compounds like this compound are formed, retained, and perceived in food products is critical for quality control and new product development. Future interdisciplinary studies will continue to map the specific olfactory receptors that respond to this thiol, investigate how its perception is modulated by other flavor compounds, and explore how agricultural practices and food processing techniques can be optimized to enhance its desirable aromatic qualities.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of (Z)-3,7-Dimethylocta-2,6-diene-1-thiol, and how are they experimentally determined?
- Methodological Answer : Key properties include a boiling point of 244.5°C, density of 0.875 g/cm³, and logP of 3.61, determined via gas chromatography (GC) and mass spectrometry (MS) for volatility and purity analysis. Refractive index (n20/D 1.501–1.503) is measured using a refractometer, while LogP values are calculated via shake-flask or HPLC methods. FEMA ID 3472 indicates its flavorant classification, validated through sensory evaluation panels .
Q. What spectroscopic methods confirm the structural configuration of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies double-bond geometry (Z-configuration) via coupling constants and NOE effects. Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (170.31 g/mol) and fragmentation patterns. X-ray crystallography, as applied in related terpene derivatives, resolves absolute configuration but requires crystalline samples .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biosynthetic pathways of this compound in biological systems?
- Methodological Answer : Isotopic labeling (e.g., ¹³C or ²H) combined with GC-MS tracks precursor incorporation in vivo. For arthropods like Archegozetes longisetosus, gland extracts are analyzed via GC to identify intermediates (e.g., neral, geraniol), suggesting a pathway involving terpene synthases and thiolation enzymes. Knockout or RNAi silencing of candidate genes validates enzymatic roles .
Q. What methodological approaches are recommended for analyzing the stability and decomposition products of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH) with periodic sampling monitor degradation via GC-MS. Oxidative pathways are assessed by exposing the compound to air or H₂O₂, identifying disulfide derivatives. Storage at -20°C in amber vials under inert gas (N₂/Ar) minimizes thiol oxidation, as recommended for similar organosulfur compounds .
Q. How can researchers resolve contradictions in reported physicochemical data for this compound?
- Methodological Answer : Cross-validate measurements using orthogonal techniques (e.g., differential scanning calorimetry for melting points vs. traditional capillary methods). Compare results with authoritative databases (e.g., PubChem, ECHA) and replicate experiments under standardized conditions (e.g., IUPAC protocols). Discrepancies in CAS registry entries (e.g., 39067-80-6 vs. 254-269-6) require verification via supplier certificates or spectral libraries .
Q. What synthetic strategies are employed to functionalize this compound for structure-activity relationship studies?
- Methodological Answer : Thiol-ene "click" chemistry enables regioselective addition to the diene system. Acylation with acetic anhydride or alkylation via Mitsunobu conditions generates esters (e.g., neryl acetate analogs). Palladium-catalyzed cross-couplings introduce aryl or alkenyl groups, with progress monitored by TLC and LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
